N-Desmethyl L-Ergothioneine Methyl Ester

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Desmethyl L-Ergothioneine Methyl Ester involves several steps, starting from L-Ergothioneine. The process typically includes the removal of the methyl group from the nitrogen atom, followed by esterification. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial for optimizing yield and purity .

Industrial Production Methods

Industrial production of this compound often employs large-scale chemical reactors and automated systems to ensure consistent quality and efficiency. The process may involve continuous flow techniques and advanced purification methods to meet industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

N-Desmethyl L-Ergothioneine Methyl Ester undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Wissenschaftliche Forschungsanwendungen

Biological Applications

- Antioxidant Activity : NDME exhibits antioxidant properties, which are crucial in mitigating oxidative stress in cells. This is particularly relevant in neurodegenerative diseases where oxidative damage plays a significant role.

- Neuroprotective Effects : Research indicates that NDME may protect neuronal cells from apoptosis and promote cell survival through various signaling pathways, including the PI3K/Akt/mTOR pathway .

- Anti-Inflammatory Properties : NDME has been studied for its potential to modulate inflammatory responses, making it a candidate for treating conditions characterized by chronic inflammation .

- Antiviral Activity : Preliminary studies suggest that NDME may exhibit antiviral properties against several viruses, including HIV and influenza, by inhibiting viral replication .

Pharmaceutical Applications

NDME serves as an intermediate in the synthesis of L-Ergothioneine, a compound known for its protective roles against cellular damage and its potential therapeutic applications in various diseases .

Table 1: Summary of Pharmaceutical Applications

| Application | Description |

|---|---|

| Intermediate Production | Used in the synthesis of L-Ergothioneine |

| Antioxidant | Protects cells from oxidative stress |

| Neuroprotection | Promotes survival of neuronal cells |

| Anti-inflammatory | Modulates inflammatory responses |

| Antiviral | Inhibits replication of certain viruses |

Research Case Studies

- Neuroprotective Mechanisms :

- Antiviral Efficacy :

- Inflammation Modulation :

Wirkmechanismus

The mechanism of action of N-Desmethyl L-Ergothioneine Methyl Ester involves its ability to neutralize reactive oxygen species (ROS) and other free radicals. This antioxidant activity is crucial for protecting cells from oxidative damage. The compound interacts with molecular targets such as enzymes and cellular membranes, modulating various biochemical pathways involved in oxidative stress response.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

L-Ergothioneine: The parent compound, known for its potent antioxidant properties.

N-Desmethyl L-Ergothioneine: A closely related compound with similar chemical structure and properties.

N-Desmethyl L-Ergothioneine Methyl Ester-d6: A deuterium-labeled version used in research for tracing and quantification purposes.

Uniqueness

This compound is unique due to its specific chemical structure, which allows it to act as an intermediate in the synthesis of L-Ergothioneine. Its ability to undergo various chemical reactions and its wide range of applications in scientific research further highlight its uniqueness .

Biologische Aktivität

N-Desmethyl L-Ergothioneine Methyl Ester (N-DME) is a derivative of ergothioneine, a naturally occurring thiol compound known for its potent antioxidant properties. This article explores the biological activity of N-DME, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of this compound

N-DME is synthesized from L-ergothioneine through the removal of a methyl group from the nitrogen atom, followed by esterification. Its chemical structure allows it to function effectively in various biochemical pathways, particularly those involved in oxidative stress response and cellular protection mechanisms.

The primary mechanism of action for N-DME involves its ability to neutralize reactive oxygen species (ROS) and other free radicals. This antioxidant activity is crucial for protecting cells from oxidative damage, which is linked to various diseases including neurodegenerative disorders, cardiovascular diseases, and cancer .

Key Mechanisms:

- Scavenging Free Radicals : N-DME interacts with ROS such as hydroxyl radicals and singlet oxygen, reducing their harmful effects on cellular components .

- Metal Ion Binding : The compound exhibits a high affinity for metal cations (e.g., Fe²⁺ and Cu²⁺), which helps in neutralizing metal-catalyzed oxidative reactions .

- Enzyme Modulation : N-DME may modulate the activity of various enzymes involved in oxidative stress pathways, enhancing cellular resilience against oxidative insults.

Antioxidant Properties

Numerous studies have highlighted the antioxidant capabilities of N-DME. It has been shown to protect against oxidative damage in various cell types, including neuronal cells, by scavenging free radicals and enhancing the activity of endogenous antioxidant systems.

Cytoprotective Effects

Research indicates that N-DME can mitigate cytotoxicity induced by oxidative stress. For instance, in preclinical models of Alzheimer's disease, N-DME demonstrated significant protective effects against neuronal degeneration associated with oxidative damage .

Potential Therapeutic Applications

Ongoing research is investigating the therapeutic potential of N-DME in treating conditions characterized by oxidative stress:

- Neurodegenerative Diseases : Its ability to cross the blood-brain barrier makes it a candidate for treating diseases like Alzheimer's and Parkinson's .

- Cardiovascular Health : By reducing oxidative stress in cardiovascular tissues, N-DME may help prevent heart disease progression.

- Cancer Therapy : Its role in modulating oxidative stress responses could be leveraged in cancer treatments, particularly in enhancing the efficacy of chemotherapeutic agents.

Research Findings and Case Studies

Several studies have examined the biological activity of N-DME:

Eigenschaften

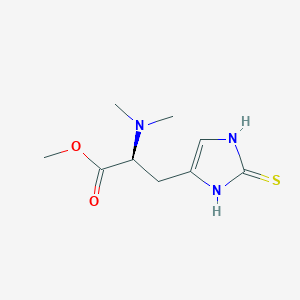

IUPAC Name |

methyl (2S)-2-(dimethylamino)-3-(2-sulfanylidene-1,3-dihydroimidazol-4-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2S/c1-12(2)7(8(13)14-3)4-6-5-10-9(15)11-6/h5,7H,4H2,1-3H3,(H2,10,11,15)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRTOEEXBIOEGRQ-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CC1=CNC(=S)N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@@H](CC1=CNC(=S)N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80433796 | |

| Record name | N-Desmethyl L-Ergothioneine Methyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162138-71-8 | |

| Record name | N-Desmethyl L-Ergothioneine Methyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.